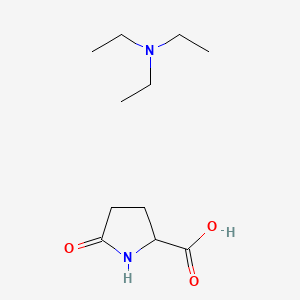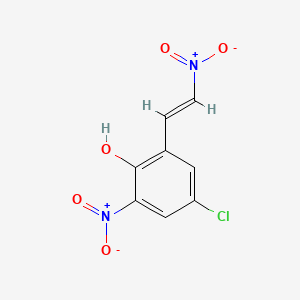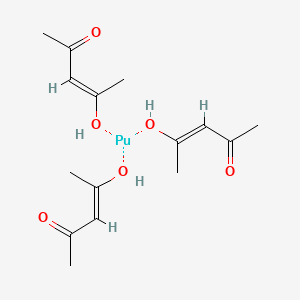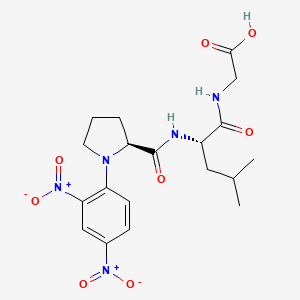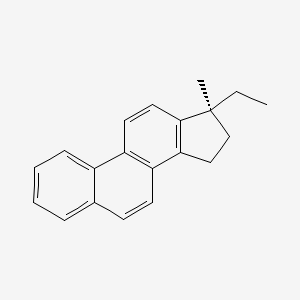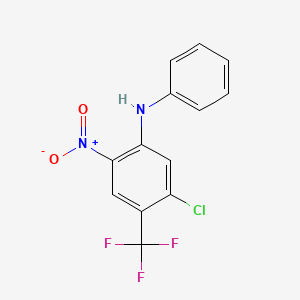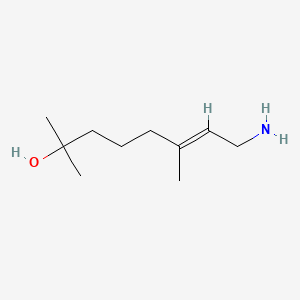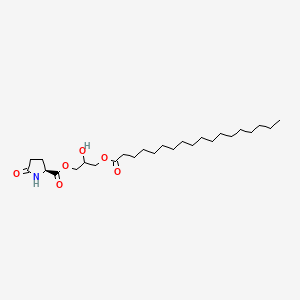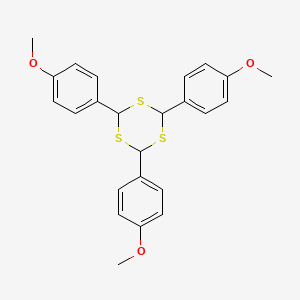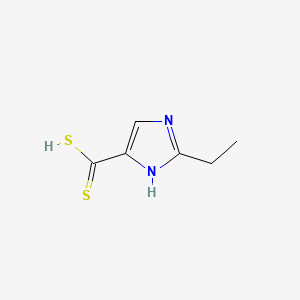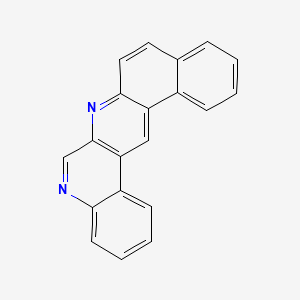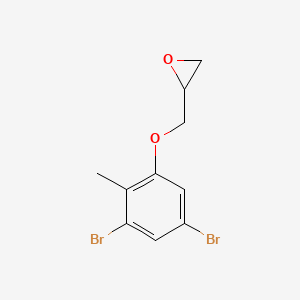
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,5-Dibromo-2-methylphenoxy)methyl)oxirane: is a chemical compound with the molecular formula C10H10Br2O2. It is also known as 3,5-Dibromo-2-methylphenylglycidyl ether. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a dibromo-substituted methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane typically involves the reaction of 3,5-dibromo-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other related enzymes.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and other proteins, affecting cellular processes.
Comparación Con Compuestos Similares
- 2-[(3-Methylphenoxy)methyl]oxirane
- 2-[(3-Nitrophenoxy)methyl]oxirane
- 2-[(4-Bromophenyl)sulfanyl]methyl]oxirane
Comparison: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is unique due to the presence of two bromine atoms on the phenoxy ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential.
Propiedades
Número CAS |
94349-22-1 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2-[(3,5-dibromo-2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-9(12)2-7(11)3-10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
Clave InChI |
SWMGDHZMKUXYFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)Br)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


